N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14535600
InChI: InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20)
SMILES:
Molecular Formula: C17H24N2O4S
Molecular Weight: 352.5 g/mol

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide

CAS No.:

Cat. No.: VC14535600

Molecular Formula: C17H24N2O4S

Molecular Weight: 352.5 g/mol

* For research use only. Not for human or veterinary use.

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide -

Specification

Molecular Formula C17H24N2O4S
Molecular Weight 352.5 g/mol
IUPAC Name N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide
Standard InChI InChI=1S/C17H24N2O4S/c20-17(18-15-6-2-1-3-7-15)14-5-4-8-16(13-14)24(21,22)19-9-11-23-12-10-19/h4-5,8,13,15H,1-3,6-7,9-12H2,(H,18,20)
Standard InChI Key CLBCXCHIXOWTGZ-UHFFFAOYSA-N
Canonical SMILES C1CCC(CC1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCOCC3

Introduction

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide is a complex organic compound that belongs to the class of sulfonamide derivatives. These compounds are known for their diverse biological activities, including antimicrobial and anticancer properties. The compound's structure consists of a benzamide core with a cyclohexyl group attached to the nitrogen atom and a morpholin-4-ylsulfonyl moiety attached to the benzene ring.

Synthesis

The synthesis of N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide typically involves multi-step organic reactions. These reactions often start with simpler aromatic compounds and require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are crucial for monitoring the reaction progress.

Biological Activity

Sulfonamide derivatives, including N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide, are known for their potential biological activities. These compounds can act as inhibitors of specific enzymes or pathways, which makes them valuable in pharmaceutical research. Preliminary studies suggest that structural modifications can significantly affect the potency and selectivity of these compounds towards specific biological targets.

Biological Activity Table

CompoundBiological ActivityTarget
N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamidePotential enzyme inhibitorMicrobial enzymes or cancer pathways
Related SulfonamidesAntimicrobial, anticancerVarious enzymes and receptors

Applications

N-cyclohexyl-3-morpholin-4-ylsulfonylbenzamide and related compounds have potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Their ability to inhibit specific biological pathways makes them candidates for treating diseases such as infections and cancer.

Applications Table

Application AreaDescription
Medicinal ChemistryDevelopment of therapeutic agents
Antimicrobial TherapyPotential treatment for bacterial infections
Anticancer TherapyPotential treatment for cancer by inhibiting cell cycle regulators

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